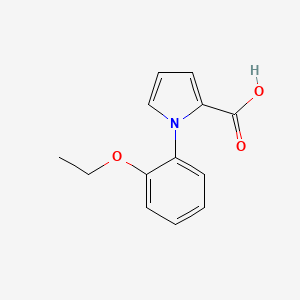

1-(2-ethoxyphenyl)-1H-pyrrole-2-carboxylic acid

Description

Properties

IUPAC Name |

1-(2-ethoxyphenyl)pyrrole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3/c1-2-17-12-8-4-3-6-10(12)14-9-5-7-11(14)13(15)16/h3-9H,2H2,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTQOPOCPAYMDKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1N2C=CC=C2C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-ethoxyphenyl)-1H-pyrrole-2-carboxylic acid typically involves the condensation of 2-ethoxybenzaldehyde with pyrrole-2-carboxylic acid under acidic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid, which facilitates the formation of the desired product through a series of condensation and cyclization steps.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 1-(2-ethoxyphenyl)-1H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, where halogens or other electrophiles can be introduced using reagents like bromine or iodine.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Bromine in acetic acid.

Major Products Formed:

Oxidation: Formation of carboxylic acid derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of halogenated pyrrole derivatives.

Scientific Research Applications

1-(2-ethoxyphenyl)-1H-pyrrole-2-carboxylic acid has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

Industry: Utilized in the production of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 1-(2-ethoxyphenyl)-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exhibiting therapeutic potential.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison of 1-(2-ethoxyphenyl)-1H-pyrrole-2-carboxylic acid with analogous pyrrole derivatives, focusing on structural features, synthesis, and physicochemical properties.

Table 1: Structural and Physicochemical Comparison

*Synthesis yields and purity data are inferred from analogous pathways in the evidence (e.g., amide coupling reactions in and ).

Key Observations

Substituent Effects on Reactivity :

- The 2-ethoxyphenyl group in the target compound provides moderate electron donation via the ethoxy group, enhancing stability in acidic conditions compared to electron-withdrawing groups like chloro (in ) or trifluoromethyl (in ).

- Trifluoromethylphenyl derivatives (e.g., ) exhibit higher lipophilicity (~301 g/mol), making them suitable for hydrophobic interactions in catalysis or protein binding .

Synthetic Pathways :

- The target compound is synthesized via Suzuki-Miyaura coupling (as inferred from ), using 2-ethoxyphenylboronic acid and pyrrole precursors. Similar methods are employed for analogs like 5-(2-ethoxyphenyl)furan-2-carboxylic acid (yield: ~60% after hydrolysis) .

- In contrast, 1-[2-carboxy-6-(trifluoromethyl)phenyl]-1H-pyrrole-2-carboxylic acid is synthesized via optical resolution and amide coupling, achieving ≥94% HPLC purity .

Biological and Catalytic Relevance :

- Pyrrole-2-carboxylic acid derivatives with chloro or methoxy substituents (e.g., ) are explored for antimicrobial activity due to enhanced electrophilicity.

- The trifluoromethylphenyl analog in serves as a chiral ligand in asymmetric catalysis, highlighting the role of steric and electronic tuning in enantioselectivity.

Biological Activity

1-(2-Ethoxyphenyl)-1H-pyrrole-2-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article synthesizes available research findings regarding its biological activity, including antimicrobial properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the molecular formula C13H13NO3 and is characterized by a pyrrole ring substituted with an ethoxyphenyl group and a carboxylic acid moiety. This structure is significant as it influences the compound's interaction with biological targets.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of pyrrole derivatives, including this compound. For instance, compounds with similar structures have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for related pyrrole derivatives have been reported between 3.12 and 12.5 μg/mL, indicating promising antibacterial activity .

| Compound | MIC (μg/mL) | Target Organism |

|---|---|---|

| This compound | TBD | TBD |

| Pyrrole benzamide derivatives | 3.12 - 12.5 | Staphylococcus aureus, E. coli |

The mechanism of action for this compound is not fully elucidated but is believed to involve the inhibition of specific enzymes or receptors. Compounds in this class often interact with bacterial cell membranes or inhibit critical metabolic pathways, leading to cell death or growth inhibition .

Structure-Activity Relationship Studies

Research has indicated that modifications to the pyrrole structure can significantly enhance biological activity. For example, studies focusing on structure-activity relationships (SAR) have demonstrated that certain substituents on the pyrrole ring can improve antimicrobial potency .

In Vivo Studies

In vivo studies involving animal models have shown that derivatives of pyrrole can exhibit anti-inflammatory and analgesic effects, suggesting broader therapeutic potential beyond antimicrobial applications. The compound's ability to modulate inflammatory pathways could be beneficial in treating conditions such as arthritis or other inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(2-ethoxyphenyl)-1H-pyrrole-2-carboxylic acid, and how can reaction conditions be controlled to maximize yield and purity?

- Methodological Answer : The synthesis typically involves coupling reactions between pyrrole-2-carboxylic acid derivatives and substituted aryl halides. Key steps include:

- Catalyst Selection : Use of Lewis acids (e.g., Pd catalysts) for cross-coupling reactions to introduce the ethoxyphenyl group .

- Temperature Control : Maintain 80–100°C for efficient coupling while minimizing side reactions .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization from ethanol/water mixtures improves purity (>95%) .

- Validation : Monitor reaction progress via TLC and confirm final purity using HPLC (C18 column, acetonitrile/water mobile phase) .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound, and what key spectral markers should be analyzed?

- Methodological Answer :

- NMR :

- ¹H NMR : Look for the ethoxyphenyl proton signals (δ 6.8–7.4 ppm, aromatic) and pyrrole ring protons (δ 6.2–6.6 ppm) .

- ¹³C NMR : Carboxylic acid carbonyl appears at δ ~170 ppm; ethoxy group signals at δ ~60–70 ppm (CH₂) and ~15 ppm (CH₃) .

- FT-IR : Carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1680 cm⁻¹) confirm functional groups .

- Mass Spectrometry : ESI-MS ([M-H]⁻ ion) provides molecular weight confirmation .

Q. How does the ethoxyphenyl substituent influence the compound's solubility and reactivity in common organic solvents?

- Methodological Answer :

- Solubility : The ethoxyphenyl group enhances solubility in polar aprotic solvents (e.g., DMF, DMSO) due to its electron-donating ethoxy group. Comparative solubility studies in solvents like THF, chloroform, and methanol should be conducted .

- Reactivity : The substituent directs electrophilic substitution to the pyrrole ring’s 4-position, as shown by computational modeling (DFT). Experimental validation via bromination or nitration reactions can confirm regioselectivity .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity observed during the introduction of the ethoxyphenyl group onto the pyrrole ring?

- Methodological Answer :

- DFT Calculations : Use Gaussian 09 with B3LYP/6-31G(d) to model transition states. The ethoxyphenyl group’s electron-donating nature stabilizes intermediates via resonance, favoring coupling at the pyrrole’s 1-position .

- Experimental Validation : Perform kinetic isotope effect studies or substituent scrambling experiments to confirm the proposed mechanism .

Q. How can computational modeling (e.g., DFT calculations) predict and rationalize the compound's hydrogen-bonding patterns observed in crystallographic studies?

- Methodological Answer :

- Crystallography : X-ray diffraction reveals dimeric structures via N-H···O hydrogen bonds (bond length ~2.8 Å). Compare with similar compounds (e.g., 1H-pyrrole-2-carboxylic acid derivatives) .

- Modeling : Use Mercury software to analyze packing motifs. DFT (M06-2X/cc-pVTZ) predicts intermolecular interaction energies, explaining stability differences between polymorphs .

Q. What strategies are effective in resolving contradictory reports regarding the compound's biological activity across different assay systems?

- Methodological Answer :

- Assay Standardization : Use orthogonal assays (e.g., fluorescence-based vs. colorimetric) to verify enzyme inhibition. For example, test IC₅₀ values against COX-2 in both human recombinant and cell-based systems .

- Metabolic Stability : Evaluate microsomal stability (e.g., human liver microsomes) to identify if rapid degradation causes false negatives in cell-based assays .

- Data Reconciliation : Apply multivariate analysis (e.g., PCA) to isolate variables (pH, serum content) causing activity discrepancies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.